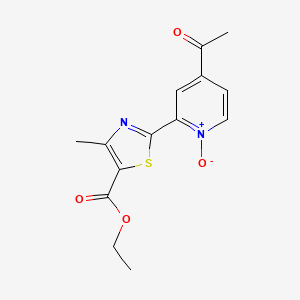
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole rings, followed by their coupling through specific reaction conditions. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography might be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-acetylpyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
This compound stands out due to its specific structural features, such as the presence of both pyridine and thiazole rings, which contribute to its unique chemical and biological properties
特性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC名 |
ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-4-20-14(18)12-8(2)15-13(21-12)11-7-10(9(3)17)5-6-16(11)19/h5-7H,4H2,1-3H3 |
InChIキー |
LHUMRDZLJFEGDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C2=[N+](C=CC(=C2)C(=O)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















